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Compound of Interest

Compound Name: Compound 401

Cat. No.: B1669304 Get Quote

Disclaimer: The name "Compound 401" has been associated with at least two distinct

chemical entities in scientific literature. This document provides detailed application notes and

protocols for both compounds, categorized below for clarity. Researchers should verify the

identity of their specific "Compound 401" against the provided chemical information.

Part 1: Compound 401 (DNA-PK/mTOR Inhibitor)
Chemical Name: 2-(Morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one CAS Number: 168425-64-7

Application Notes
Compound 401 is a potent, reversible, and ATP-competitive inhibitor of DNA-dependent

protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] It exhibits high

selectivity for these kinases over other members of the phosphoinositide 3-kinase (PI3K)-

related kinase (PIKK) family, such as PI3K, ATM, and ATR.[2] By inhibiting both DNA-PK and

mTOR, Compound 401 can modulate critical cellular processes, including DNA double-strand

break repair, cell growth, proliferation, and survival.[3][4] Its ability to induce apoptosis and

inhibit mTOR-dependent cell growth makes it a valuable tool for cancer research and drug

development.[2]
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Target IC50 (µM) Selectivity Notes Reference

DNA-PK 0.28

Highly selective over

PI3K, ATM, and ATR

(IC50 > 100 µM)

[1][2]

mTOR 5.3
~19-fold less potent

than against DNA-PK
[1][2]

PI3K (p110α/p85α) >100 Poor inhibitor [1]

ATM >100 Poor inhibitor [2]

ATR >100 Poor inhibitor [2]

Table 2: Cellular Activity of Compound 401

Cell Line Assay Effect Concentration Reference

TSC1-/-

fibroblasts
Proliferation

Inhibition of

mTOR-

dependent

growth

Not specified [1][2]

Various Apoptosis
Induction of

apoptosis
Not specified [2]

Resistant TNBC

cells

Protein

Expression

Decreased

abundance of

ETS1 protein

5 µM [5]

CHO-K1 cells DSB Repair

Complete

inhibition of

double-strand

break repair

50 µM [3][4]
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This protocol is adapted from commercially available ADP-Glo™ kinase assays.

Reagents:

Purified human DNA-PK enzyme

DNA-PK peptide substrate

ATP

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

Compound 401 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

Prepare serial dilutions of Compound 401 in kinase buffer.

In a 384-well plate, add 1 µl of Compound 401 dilution or DMSO (vehicle control).

Add 2 µl of DNA-PK enzyme to each well.

Add 2 µl of a substrate/ATP mix to initiate the reaction.

Incubate at room temperature for 60 minutes.

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure luminescence using a plate reader.
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Calculate the IC50 value by plotting the percentage of inhibition against the log

concentration of Compound 401.

2. In Vitro mTOR Kinase Assay

This protocol is based on an immunoprecipitation kinase assay.

Reagents:

Cell lysis buffer (e.g., CHAPS-based buffer)

Antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor for mTORC1)

Protein A/G agarose beads

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂)

Recombinant substrate (e.g., GST-4E-BP1)

[γ-³²P]ATP

Compound 401 (dissolved in DMSO)

Procedure:

Lyse cells and immunoprecipitate endogenous mTOR or mTORC1.

Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.

Resuspend the beads in kinase assay buffer.

Add Compound 401 or DMSO to the bead suspension and pre-incubate for 10 minutes at

30°C.

Initiate the kinase reaction by adding the recombinant substrate and [γ-³²P]ATP.

Incubate the reaction at 30°C for 20-30 minutes.

Stop the reaction by adding SDS-PAGE sample buffer and boiling.
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Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by

autoradiography.

3. Western Blot Analysis of mTOR Pathway Phosphorylation

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of Compound 401 for the desired time.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-

Akt Ser473, p-S6K Thr389) and total proteins overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate.
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Caption: Compound 401 inhibits DNA-PK and mTOR signaling pathways.
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Part 2: LTX-401 (Oncolytic Compound)
Application Notes
LTX-401 is a novel oncolytic compound designed for local treatment of solid tumors.[6][7] Its

mechanism of action involves targeting and disrupting the Golgi apparatus, which leads to

mitochondrial membrane permeabilization and subsequent necrotic cell death.[8] This mode of

cell death is immunogenic, characterized by the release of damage-associated molecular

patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface, extracellular ATP,

and high mobility group box 1 (HMGB1) protein.[9][10][11] The release of these DAMPs can

stimulate an anti-tumor immune response, leading to tumor regression and the development of

long-term protective immunity.[6][7][12]

Data Presentation
Table 3: In Vitro Cytotoxicity of LTX-401

Cell Line Assay IC50 (µM) Reference

MDA-MB-435S

(Melanoma)
MTT 13.5 [13]

HEPG2

(Hepatocellular

Carcinoma)

MTT 35.4 [13]

Other cancer cell lines MTT 19-32 [13]

Table 4: In Vivo Efficacy of LTX-401
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Tumor Model Animal Treatment Outcome Reference

JM1

Hepatocellular

Carcinoma

(subcutaneous)

Rat

Intratumoral

injection of 0.4

mg LTX-401

daily for 3 days

Complete tumor

regression in the

majority of

animals

[10]

B16 Melanoma

(subcutaneous)
Mouse

Intratumoral

injection of 0.25

mg LTX-401

daily for 3 days

Complete tumor

regression and

long-term

protective effects

[10]

MCA205

Fibrosarcoma

(subcutaneous)

Mouse

Intratumoral

injection of 0.25

mg LTX-401

daily up to 4

times

Reduced tumor

growth and

~22% survival at

60 days;

resistance to

rechallenge

[12]

TC-1 Lung

Adenocarcinoma

(subcutaneous)

Mouse

Intratumoral

injection of 0.25

mg LTX-401

Reduced tumor

growth and 60%

survival at 60

days; resistance

to rechallenge

[12]

Experimental Protocols
1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16]

Reagents:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

LTX-401
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Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells/well and incubate

overnight.[13]

Treat cells with a serial dilution of LTX-401 for the desired time points (e.g., 5, 15, 30, 60,

90, 120, and 240 minutes to assess killing kinetics).[9]

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well.

Shake the plate for 15 minutes to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

2. Calreticulin (CRT) Exposure Assay (Flow Cytometry)

This is a general protocol for detecting surface CRT.[17][18][19][20]

Reagents:

Anti-calreticulin antibody (conjugated to a fluorophore)

Propidium Iodide (PI) or other viability dye

FACS buffer (e.g., PBS with 2% FBS)

LTX-401

Procedure:

Treat cells with LTX-401 for the desired time.

Harvest the cells gently and wash with cold PBS.

Resuspend the cells in FACS buffer.

Add the anti-calreticulin antibody and incubate on ice for 30-60 minutes in the dark.
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Wash the cells with FACS buffer.

Resuspend the cells in FACS buffer containing PI.

Analyze the cells by flow cytometry, gating on the live (PI-negative) population to

determine the percentage of CRT-positive cells.

3. Extracellular ATP Release Assay

This protocol is based on a luciferase-based ATP detection assay.[21][22][23]

Reagents:

ATP detection assay kit (e.g., RealTime-Glo™ Extracellular ATP Assay)

LTX-401

Procedure:

Seed cells in a white, clear-bottom 96-well plate.

Prepare the ATP detection reagent according to the manufacturer's instructions.

Add the detection reagent to the cells at the same time as LTX-401 treatment.

Measure luminescence at various time points (e.g., every 10 minutes for several hours)

using a plate reader. A peak of ATP release for LTX-401 has been observed around 90

minutes.[9]

4. HMGB1 Release Assay (Western Blot)

Procedure:

Treat cells with LTX-401 (e.g., 108 µM for 60 minutes).[9]

Collect the cell culture supernatant.

Centrifuge the supernatant to remove any cells or debris.
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Concentrate the supernatant if necessary.

Lyse the remaining cells to obtain the cell lysate fraction.

Run the supernatant and lysate samples on an SDS-PAGE gel and transfer to a PVDF

membrane.

Probe the membrane with an anti-HMGB1 antibody.

The presence of HMGB1 in the supernatant indicates its release from the cells.

5. In Vivo Subcutaneous Tumor Model

This protocol is a general guide based on published studies with LTX-401.[10][12][24]

Procedure:

Subcutaneously inject a suspension of tumor cells (e.g., 7.5 x 10⁴ B16F1 cells) into the

flank of immunocompetent mice (e.g., C57BL/6).[13]

Allow the tumors to grow to a palpable size (e.g., 20-30 mm²).[13]

Administer LTX-401 (e.g., 0.25-0.4 mg per injection) or vehicle control (saline) directly into

the tumor (intratumoral injection) for a predetermined schedule (e.g., daily for 3

consecutive days).[10]

Monitor tumor growth by measuring tumor dimensions with calipers.

For immunological memory assessment, mice that have cleared their tumors can be

rechallenged with the same tumor cell line in the contralateral flank.[12]

6. Reactive Oxygen Species (ROS) Detection

This protocol uses the DCFDA Cellular ROS Detection Assay Kit.[9]

Reagents:

DCFDA Cellular ROS Detection Assay Kit
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LTX-401

Serum-free, phenol red-free medium

Procedure:

Seed cells in a black, clear-bottom 96-well plate.

Treat cells with LTX-401 (e.g., 271 µM for 45 minutes) in serum-free, phenol red-free

medium.[9]

Add DCFDA to a final concentration of 25 µM.[9]

Incubate according to the kit manufacturer's instructions.

Measure fluorescence using a microplate reader.

Mandatory Visualization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

